5-(Heptadecyloxy)furan-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Heptadecyloxy)furan-3-carbaldehyde is an organic compound with the molecular formula C22H38O3. It features a furan ring substituted with a heptadecyloxy group and an aldehyde functional group. This compound is part of the furan family, which is known for its aromatic properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Heptadecyloxy)furan-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of heptadecanol with furan-3-carbaldehyde in the presence of an acid catalyst to form the desired product. The reaction typically requires refluxing in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, catalyst selection, and solvent recovery, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Heptadecyloxy)furan-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions (e.g., temperature, solvent).
Major Products Formed
Oxidation: 5-(Heptadecyloxy)furan-3-carboxylic acid.
Reduction: 5-(Heptadecyloxy)furan-3-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
5-(Heptadecyloxy)furan-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 5-(Heptadecyloxy)furan-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic compounds, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(Ethoxymethyl)furan-2-carboxaldehyde: Similar structure but with an ethoxymethyl group instead of a heptadecyloxy group.
5-(Methoxymethyl)furan-2-carboxaldehyde: Contains a methoxymethyl group instead of a heptadecyloxy group.
Uniqueness
5-(Heptadecyloxy)furan-3-carbaldehyde is unique due to its long heptadecyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for forming micelles or other self-assembled structures. This uniqueness makes it valuable for specific applications in materials science and drug delivery systems.
Properties
CAS No. |
62702-66-3 |
---|---|
Molecular Formula |
C22H38O3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
5-heptadecoxyfuran-3-carbaldehyde |
InChI |
InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-22-18-21(19-23)20-25-22/h18-20H,2-17H2,1H3 |
InChI Key |
LNMWZWUTFHALFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC1=CC(=CO1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.